Isoluminol

Reactive Oxygen Species Neutrophil Biology Extracellular Assay

Isoluminol is a cell-impermeable chemiluminescent probe engineered for extracellular ROS detection, distinct from cell-permeable luminol. Its hydrophilic nature enables precise deconvolution of intra- and extracellular ROS when paired with luminol. Sensitivity is boosted 90-fold with β-cyclodextrin. As an immunoassay label, it achieves detection limits down to 10⁻¹⁷ moles. Offered in ≥98% purity for robust, high-throughput assays.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 3682-14-2
Cat. No. B145718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoluminol
CAS3682-14-2
Synonyms3-aminophthalhydrazide
iso-luminol
isoluminol
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)NNC2=O
InChIInChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2,(H,10,12)(H,11,13)
InChIKeyHUDPLKWXRLNSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoluminol (CAS 3682-14-2) for Extracellular ROS Detection: Key Specifications and Procurement Considerations


Isoluminol (4-Aminophthalhydrazide, CAS 3682-14-2) is a chemiluminescent probe in the cyclic hydrazide class, characterized by a phthalazine ring system. It serves as a substrate for chemiluminescence-based assays, emitting light upon oxidation, which is detectable and quantifiable using luminometers or sensitive cameras. The molecule is noted for its hydrophilic nature and limited cell permeability, which dictates its primary application in detecting extracellular reactive oxygen species (ROS) and as a label in immunoassays .

Why Luminol Cannot Be Substituted for Isoluminol in Extracellular ROS and Immunoassay Applications


The selection of a chemiluminescent probe is not a trivial substitution of one hydrazide for another. Isoluminol and its primary analog, luminol, exhibit critical differences in physicochemical properties and functional performance that directly impact assay design and data interpretation. Specifically, isoluminol's greater polarity and hydrophilicity prevent it from efficiently crossing cell membranes [1]. This property renders it a specific detector for extracellular oxidant production, whereas luminol's amphiphilic character allows it to detect both intra- and extracellular ROS [2]. Furthermore, the absolute chemiluminescence intensity and optimal pH profiles differ significantly between the two, meaning that protocols optimized for one will yield suboptimal results for the other. Understanding these quantifiable differences is essential for ensuring experimental validity and avoiding misinterpretation of biological or analytical data.

Quantitative Evidence Guide for Isoluminol (CAS 3682-14-2): Differentiated Performance vs. Luminol and Other Analogs


Cell Permeability and ROS Detection Specificity: Isoluminol vs. Luminol

A head-to-head comparison in human neutrophils demonstrates that isoluminol's greater polarity and hydrophilicity prevent it from penetrating cell membranes, thereby acting as a specific detector for extracellular oxidants. In contrast, luminol's lipo/hydrophilic character allows it to enter cells and detect both intra- and extracellular radicals [1].

Reactive Oxygen Species Neutrophil Biology Extracellular Assay

Chemiluminescence Intensity and Signal-to-Noise Ratio in Whole Blood Assays

In a comparative study using 100 µmol/L of each substrate in diluted whole blood, the addition of horseradish peroxidase (HRP) enhanced the chemiluminescence signal of luminol to 3,041,054 ± 120,139 RLU, a value approximately 8.8-fold higher than the signal obtained from isoluminol under identical conditions (343,407 ± 15,307 RLU). Furthermore, the signal-to-noise ratio, defined here as the ratio of HRP-enhanced signal to unenhanced signal, is calculated to be 25.7 for luminol versus 4.2 for isoluminol [1].

Chemiluminescence Whole Blood Assay Signal Quantification

Analytical Sensitivity in Immunoassays: Detection Limit Comparison

In the context of immunoassay labeling, isoluminol derivatives have demonstrated detection limits approaching 10^-17 moles [1]. In a separate analytical study using a flow-injection method, the detection limit for underivatized luminol was reported as 100 amol (10^-16 moles), while a linear calibration curve for isoluminol was established in the range of 1 to 500 fmol [2].

Immunoassay Detection Limit Chemiluminescence Labeling

pH-Dependent Signal Optimization and Enhancement with β-Cyclodextrin

The chemiluminescence of isoluminol is highly pH-dependent. In the absence of enhancers, maximum signal intensity occurs at pH 10.0. However, the addition of 5 mM β-cyclodextrin shifts the optimal pH to 8.5 and simultaneously amplifies the chemiluminescence signal by approximately 90-fold compared to the unenhanced signal at that pH [1].

Chemiluminescence Signal Enhancement Assay Optimization

Solubility Profile for Assay Formulation: Isoluminol in DMSO

Isoluminol exhibits a defined solubility profile that is critical for preparing stock solutions for in vitro assays. It is soluble in DMSO at a concentration of ≥20 mg/mL (equivalent to 112.89 mM) with ultrasonic assistance . For aqueous-based formulations, a solubility of ≥1.25 mg/mL (7.06 mM) can be achieved using a co-solvent system .

Solubility Assay Development Formulation

High-Value Application Scenarios for Isoluminol (CAS 3682-14-2) Based on Quantitative Differentiation


Differentiating Extracellular from Intracellular Neutrophil Oxidant Burst

In studies of neutrophil function, the combined use of isoluminol and luminol provides a powerful method to deconvolute the location of reactive oxygen species (ROS) production. Based on the established finding that isoluminol is cell-impermeable and thus reports specifically on extracellular ROS, while luminol detects total (intra- plus extracellular) ROS [1], a two-channel assay can be implemented. The extracellular component is directly measured by isoluminol chemiluminescence, and the intracellular component is calculated by subtracting the isoluminol signal from the total luminol signal. This approach has been validated for differentiating the effects of pharmacological agents on specific ROS compartments [1].

High-Sensitivity Non-Isotopic Immunoassays for Clinical Diagnostics

Isoluminol derivatives serve as highly sensitive chemiluminescent labels for competitive and non-competitive immunoassays, offering a non-radioactive alternative to traditional ³H or ¹²⁵I labels. Given the reported detection limit for isoluminol-labeled compounds approaching 10⁻¹⁷ moles [2], assays can be developed for the quantification of low-abundance analytes such as steroid hormones (e.g., progesterone, cortisol) in serum or plasma [2]. The stability of the isoluminol label and the well-defined chemistry for conjugation to haptens and proteins support the development of robust, high-throughput diagnostic tests with sensitivity comparable to, or exceeding, radioimmunoassay.

Enhanced Chemiluminescence Assays Using β-Cyclodextrin for Increased Signal-to-Noise

For analytical applications where the absolute signal from isoluminol is insufficient, a β-cyclodextrin-enhanced system can be employed to dramatically improve sensitivity. Based on the finding that 5 mM β-cyclodextrin increases the chemiluminescence of isoluminol by 90-fold at pH 8.5 [3], assay developers can implement this simple additive to their reaction buffer. This approach is particularly valuable in microplate-based assays or flow-injection systems where maximizing the signal-to-noise ratio at a near-neutral pH is critical for achieving low limits of detection while preserving the specificity of the isoluminol probe.

Technical Documentation Hub

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